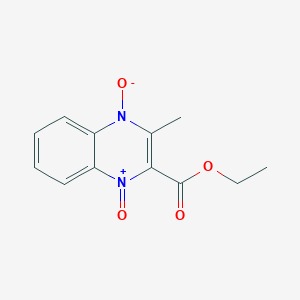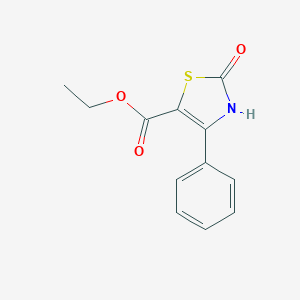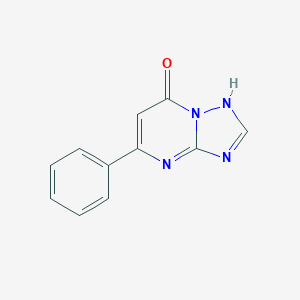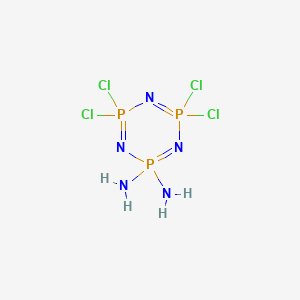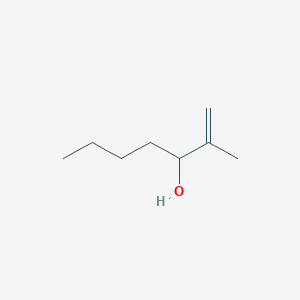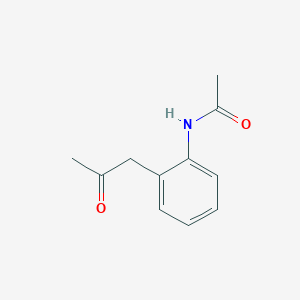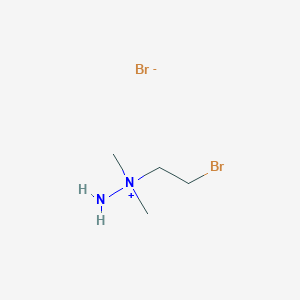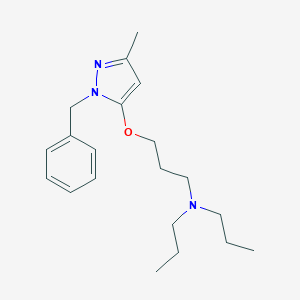
Pyrazole, 1-benzyl-5-(3-(dipropylamino)propoxy)-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazole, 1-benzyl-5-(3-(dipropylamino)propoxy)-3-methyl-, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyrazole derivative that exhibits interesting biological properties, making it a promising candidate for drug development. In
Mecanismo De Acción
The mechanism of action of pyrazole, 1-benzyl-5-(3-(dipropylamino)propoxy)-3-methyl-, is not fully understood. However, it is believed to act by inhibiting the production of inflammatory mediators, such as prostaglandins and cytokines. It also modulates the activity of neurotransmitters, such as serotonin and dopamine, which may contribute to its antidepressant and anxiolytic effects.
Efectos Bioquímicos Y Fisiológicos
Pyrazole, 1-benzyl-5-(3-(dipropylamino)propoxy)-3-methyl-, exhibits a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in vitro and in vivo. It also exhibits analgesic and antipyretic effects, suggesting its potential use in the treatment of pain and fever. Additionally, it has been reported to modulate the activity of neurotransmitters, such as serotonin and dopamine, which may contribute to its antidepressant and anxiolytic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyrazole, 1-benzyl-5-(3-(dipropylamino)propoxy)-3-methyl-, has several advantages for lab experiments. It exhibits potent biological activity, making it a useful tool for studying the mechanisms underlying various physiological processes. Additionally, it is relatively easy to synthesize and purify, making it readily available for research purposes. However, its use in lab experiments is limited by its potential toxicity and the need for careful handling.
Direcciones Futuras
There are several future directions for the study of pyrazole, 1-benzyl-5-(3-(dipropylamino)propoxy)-3-methyl-. One potential direction is the development of novel derivatives with improved pharmacological properties, such as increased potency and selectivity. Additionally, further studies are needed to elucidate the mechanisms underlying its biological effects and to identify its potential therapeutic applications. Finally, the safety and toxicity of this compound need to be thoroughly evaluated to determine its suitability for clinical use.
Conclusion
Pyrazole, 1-benzyl-5-(3-(dipropylamino)propoxy)-3-methyl-, is a promising chemical compound that exhibits potent biological activity and potential therapeutic applications. Its synthesis method is well-established, and it has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects, as well as its potential use in the treatment of neurological disorders. However, its use in lab experiments is limited by its potential toxicity, and further studies are needed to fully elucidate its mechanisms of action and to determine its suitability for clinical use.
Métodos De Síntesis
Pyrazole, 1-benzyl-5-(3-(dipropylamino)propoxy)-3-methyl-, can be synthesized using a multi-step synthetic route. The synthesis involves the condensation of 1-benzyl-5-hydroxy-3-methylpyrazole-4-carbaldehyde with 3-dipropylamino-1-chloropropane in the presence of a base, followed by reduction of the resulting imine with sodium borohydride. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
Pyrazole, 1-benzyl-5-(3-(dipropylamino)propoxy)-3-methyl-, has been extensively studied for its potential therapeutic applications. It exhibits potent anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of various inflammatory disorders. Additionally, it has been reported to exhibit anticonvulsant, antidepressant, and anxiolytic effects, suggesting its potential use in the treatment of neurological disorders.
Propiedades
Número CAS |
15090-16-1 |
|---|---|
Nombre del producto |
Pyrazole, 1-benzyl-5-(3-(dipropylamino)propoxy)-3-methyl- |
Fórmula molecular |
C20H31N3O |
Peso molecular |
329.5 g/mol |
Nombre IUPAC |
3-(2-benzyl-5-methylpyrazol-3-yl)oxy-N,N-dipropylpropan-1-amine |
InChI |
InChI=1S/C20H31N3O/c1-4-12-22(13-5-2)14-9-15-24-20-16-18(3)21-23(20)17-19-10-7-6-8-11-19/h6-8,10-11,16H,4-5,9,12-15,17H2,1-3H3 |
Clave InChI |
IEGPEYOCFKLJQI-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)CCCOC1=CC(=NN1CC2=CC=CC=C2)C |
SMILES canónico |
CCCN(CCC)CCCOC1=CC(=NN1CC2=CC=CC=C2)C |
Otros números CAS |
15090-16-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



